5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine
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Overview
Description
5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-butylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with an appropriate nitrile oxide to yield the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxadiazole ring can participate in substitution reactions, where one of the atoms or groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction could produce amine derivatives.
Scientific Research Applications
5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its stability and reactivity make it useful in various industrial processes, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The butylcyclohexyl group may enhance the compound’s binding affinity or selectivity for certain targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine
- 5-(4-Pentylcyclohexyl)-1,2,4-oxadiazol-3-amine
- 4-(4-Pentylcyclohexyl)-1,2,4-oxadiazol-3-amine
Uniqueness
5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group on the cyclohexyl ring can affect the compound’s solubility, stability, and interaction with other molecules, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-2-3-4-9-5-7-10(8-6-9)11-14-12(13)15-16-11/h9-10H,2-8H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVDZDLQRBBNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NC(=NO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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